Tofimilast

Catalog No.
S545531
CAS No.
185954-27-2
M.F
C18H21N5S
M. Wt
339.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tofimilast

CAS Number

185954-27-2

Product Name

Tofimilast

IUPAC Name

12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3

InChI Key

DHCOPPHTVOXDKU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine, tofimilast

Canonical SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

The exact mass of the compound Tofimilast is 339.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tofimilast (CAS 185954-27-2), also known as CP-325366, is a selective, nonionizable phosphodiesterase 4 (PDE4) inhibitor originally engineered for inhaled delivery [1]. While its moderate potency (IC50 = 140 nM) limited its clinical progression as a standalone therapeutic compared to ultra-potent analogs, this exact property profile makes it a highly valuable research chemical and model active pharmaceutical ingredient (API) [2]. Its triazolo-pyridine core was specifically designed to provide melting point properties optimized for micronization and dry powder inhaler (DPI) formulation [1]. Consequently, industrial and academic buyers procure Tofimilast not for frontier therapeutic efficacy, but as a critical low-potency baseline in PDE4 structure-activity relationship (SAR) assays, a non-emetic negative control in in vivo toxicity models, and a standardized cohesive powder for evaluating laser diffraction and aerosolization mechanics in respiratory drug delivery systems.

Substituting Tofimilast with more common, highly potent PDE4 inhibitors like Roflumilast or GSK256066 fundamentally disrupts specific procurement intents[1]. For in vitro and in vivo pharmacological profiling, ultra-potent analogs (IC50 < 1 nM) often trigger rapid target saturation and dose-limiting systemic toxicities, such as emesis, obscuring the subtle dose-response dynamics needed for baseline calibration [2]. For formulation and processability research, substituting Tofimilast with generic oral PDE4 inhibitors fails because Tofimilast was explicitly synthesized as a nonionizable analog with thermal and cohesive properties tailored for high-energy micronization and dry powder dispersion [1]. Using an off-the-shelf oral PDE4 inhibitor in DPI aerodynamic studies introduces confounding variables related to particle instability, hygroscopicity, and improper de-agglomeration under primary pressure, rendering the formulation data irrelevant to true inhaled drug development.

Baseline PDE4 Inhibition for Assay Calibration

In comparative evaluations of inhaled PDE4 inhibitors, Tofimilast demonstrates an IC50 of 140 nM against PDE4 [1]. This establishes it as a low-potency benchmark compared to highly potent analogs like GSK256066 (IC50 = 0.003 nM) and Roflumilast (IC50 ~0.8 nM)[1]. This >100-fold difference in target affinity allows researchers to utilize Tofimilast as a negative or low-activity control in cellular assays, ensuring that high-sensitivity PDE4 screening platforms can accurately resolve low-end dose-response curves without immediate target saturation.

Evidence DimensionPDE4 Inhibition (IC50)
Target Compound Data140 nM (0.14 μM)
Comparator Or BaselineGSK256066 (0.003 nM) and Roflumilast (~0.8 nM)
Quantified Difference>100-fold lower potency for Tofimilast
ConditionsIn vitro PDE4 enzymatic assay

Procuring a well-characterized, low-potency inhibitor is essential for establishing the lower detection limits and dose-response boundaries of novel PDE4 screening assays.

Non-Emetic Baseline for In Vivo Respiratory Models

A major limitation of systemic PDE4 inhibitors is dose-limiting emesis. Pharmacokinetic and behavioral studies in ferret models demonstrate that Tofimilast exhibits no emesis-associated behaviors at plasma concentrations up to 152 ng/mL [1]. In contrast, oral comparators like Roflumilast and Cilomilast routinely trigger emetic responses at therapeutic doses due to systemic PDE4D inhibition. By providing a wide therapeutic window devoid of emesis, Tofimilast serves as an ideal structural and pharmacological negative control when evaluating the systemic leakage and toxicity profiles of novel inhaled PDE4 candidates.

Evidence DimensionEmetic response threshold
Target Compound DataNo emesis at plasma concentrations up to 152 ng/mL
Comparator Or BaselineRoflumilast / Cilomilast (dose-limiting emesis at therapeutic exposures)
Quantified DifferenceComplete absence of emetic behavior at high systemic exposure (152 ng/mL)
ConditionsIn vivo ferret emesis model

Allows toxicologists to use Tofimilast as a validated, non-emetic control when benchmarking the gastrointestinal side effects of new respiratory formulations.

Optimized Melting Point and Micronization Suitability

Tofimilast was structurally engineered by integrating a triazolo ring into a 5,6-dihydro-(9H)-pyrazolo[3,4-c]pyridine scaffold. This modification yielded a nonionizable analog with superior melting point properties compared to the earlier 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series [1]. The optimized thermal stability prevents amorphization or degradation during the high-energy milling required for micronization. Consequently, Tofimilast can be reliably processed into respirable particles (median aerodynamic diameter < 5 μm), making it a preferred model compound for studying DPI manufacturing workflows over less stable structural analogs.

Evidence DimensionMicronization stability and thermal properties
Target Compound DataNonionizable with stable melting point suitable for high-energy micronization
Comparator Or Baseline7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series
Quantified DifferenceElimination of the ionizable lactam moiety to achieve stable crystalline processing
ConditionsSolid-state characterization and micronization for DPI

Ensures reproducible particle size distributions during milling, making it an essential model API for dry powder inhaler formulation development.

Standardized Cohesivity for Aerosol Dispersion Testing

In pre-formulation studies evaluating dry powder inhaler (DPI) performance via laser diffraction, Tofimilast is utilized as a benchmark API alongside standard corticosteroids and bronchodilators [1]. When subjected to dispersing pressures between 0.2 and 4.5 Bar, Tofimilast exhibits a distinct critical primary pressure (CPP) and a pressure requirement for 50% de-agglomeration (DA50). Unlike highly hygroscopic or highly potent APIs that cannot be safely or consistently handled in large-scale dispersion tests, Tofimilast provides a stable, low-potency cohesive powder matrix. This allows formulation engineers to precisely calibrate the de-agglomeration efficiency of novel carrier excipients (e.g., modified lactoses) without the handling risks of ultra-potent drugs.

Evidence DimensionPowder de-agglomeration (CPP and DA50)
Target Compound DataMeasurable and stable dispersion profile under 0.2-4.5 Bar pressure
Comparator Or BaselineUltra-potent APIs (e.g., GSK256066) or highly hygroscopic compounds
Quantified DifferenceSafer handling and consistent cohesive strength for excipient calibration
ConditionsSympatec HELOS/RODOS laser diffractometer dispersion testing

Provides formulation scientists with a safe, reliable, and well-characterized model API to test the aerodynamic performance of new DPI devices and excipient blends.

Dry Powder Inhaler (DPI) Formulation and Excipient Screening

Due to its optimized melting point and nonionizable structure, Tofimilast is highly suitable for micronization [1]. It is prioritized as a model API for testing novel carrier particles, lactose blends, and dispersion mechanisms via laser diffraction, where consistent cohesive strength is required without the handling risks of ultra-potent therapeutics [2].

Calibration of PDE4 Inhibition Assays

Because of its well-documented low potency (IC50 = 140 nM), Tofimilast is used as a baseline standard in high-throughput screening assays[1]. It helps researchers define the lower boundaries of dose-response curves and validate assay sensitivity before testing ultra-potent novel candidates.

In Vivo Emesis and Systemic Toxicity Modeling

Tofimilast’s lack of emetic behavior in ferret models at plasma concentrations up to 152 ng/mL makes it an ideal negative control [1]. Toxicologists procure it to benchmark the systemic leakage and gastrointestinal side effects of experimental inhaled PDE4 inhibitors against a known, non-emetic standard.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

339.15176686 Da

Monoisotopic Mass

339.15176686 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5D7022962A

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

185954-27-2

Wikipedia

Tofimilast

Dates

Last modified: 02-18-2024
1: Jaffari S, Forbes B, Collins E, Barlow DJ, Martin GP, Murnane D. Rapid
2: Tralau-Stewart CJ, Williamson RA, Nials AT, Gascoigne M, Dawson J, Hart GJ,
3: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be
4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp
5: Duplantier AJ, Bachert EL, Cheng JB, Cohan VL, Jenkinson TH, Kraus KG,

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